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Compound of Interest

Compound Name: Aspidostomide D

Cat. No.: B1474375 Get Quote

For researchers and professionals in the fields of chemistry and drug development, the precise

identification of complex natural products is paramount. This guide provides a focused

examination of the IUPAC name for the marine alkaloid, Aspidostomide D.

The systematic IUPAC name for Aspidostomide D is (6aR,9aS)-5,8-dibromo-9-(2,5-dibromo-

1H-indol-3-yl)-6a,9a-dihydro-6H-pyrrolo[2,1-b]quinazoline-1,3(2H,5H)-dione. This nomenclature

is derived from its intricate heterocyclic core structure and the specific arrangement of its

constituent atoms and functional groups.

Structural Foundation of Aspidostomide D
Aspidostomide D is a brominated alkaloid characterized by a complex polycyclic system. The

core of the molecule is a pyrrolo[2,1-b]quinazoline ring system. The structural elucidation and

subsequent assignment of the IUPAC name are based on the precise connectivity and

stereochemistry of the molecule, which is determined through advanced spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray

crystallography.

Key Structural Features Influencing Nomenclature:
Parent Heterocycle: The foundational structure is the pyrrolo[2,1-b]quinazoline ring system.

Substitution: The molecule is heavily substituted with bromine atoms at positions 5 and 8 of

the quinazoline ring and positions 2 and 5 of the indole moiety.
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Indole Moiety: A 2,5-dibromo-1H-indol-3-yl group is attached at position 9 of the quinazoline

ring.

Stereochemistry: The stereocenters at positions 6a and 9a are designated as R and S,

respectively, indicating the specific three-dimensional arrangement of the atoms.

Functional Groups: The presence of two carbonyl groups leads to the "-dione" suffix in the

name.

Tabular Summary of Key Data
For clarity and comparative analysis, the following table summarizes essential information for

Aspidostomide D.

Parameter Value

IUPAC Name

(6aR,9aS)-5,8-dibromo-9-(2,5-dibromo-1H-

indol-3-yl)-6a,9a-dihydro-6H-pyrrolo[2,1-

b]quinazoline-1,3(2H,5H)-dione

CAS Number 1610046-63-3

Molecular Formula C₁₉H₁₂Br₄N₄O₂

Experimental Determination of Structure
The definitive structure of Aspidostomide D, from which the IUPAC name is derived, is

typically established through a combination of the following experimental protocols:

Isolation and Purification: Aspidostomide D is isolated from its natural source, often a

marine organism, using chromatographic techniques such as High-Performance Liquid

Chromatography (HPLC).

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the

precise molecular weight and elemental composition, confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and

two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the
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connectivity of atoms within the molecule.

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray

diffraction provides unambiguous determination of the three-dimensional structure, including

the absolute stereochemistry.

Logical Relationship of Nomenclature and Structure
The process of assigning the IUPAC name is a logical workflow that directly translates the

experimentally determined structure into a standardized textual representation.

Experimental Data

Structural Analysis Nomenclature Assignment
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Caption: Workflow for determining the IUPAC name of a natural product.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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